2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide
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Overview
Description
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide is a complex organic compound that features a unique combination of thiadiazole, benzothiazole, and carbazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide typically involves multi-step organic reactions. The starting materials often include 5-methyl-1,3,4-thiadiazole-2-thiol, 2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl bromide, and 2-mercapto-1,3-benzothiazole. The synthesis may proceed through nucleophilic substitution, condensation, and cyclization reactions under controlled conditions such as specific temperatures, solvents, and catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole and benzothiazole moieties can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles such as halides or amines. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-1,3,4-thiadiazole-2-thiol
- 2-mercapto-1,3-benzothiazole
- 2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl bromide
Uniqueness
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide is unique due to its combination of thiadiazole, benzothiazole, and carbazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C27H25N5O2S4 |
---|---|
Molecular Weight |
579.8 g/mol |
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-[2-oxo-2-(1,2,3,4-tetrahydrocarbazol-9-yl)ethyl]sulfanyl-1,3-benzothiazol-6-yl]propanamide |
InChI |
InChI=1S/C27H25N5O2S4/c1-15(36-27-31-30-16(2)37-27)25(34)28-17-11-12-20-23(13-17)38-26(29-20)35-14-24(33)32-21-9-5-3-7-18(21)19-8-4-6-10-22(19)32/h3,5,7,9,11-13,15H,4,6,8,10,14H2,1-2H3,(H,28,34) |
InChI Key |
NUNIPHROEHTAIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SC(C)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)N4C5=C(CCCC5)C6=CC=CC=C64 |
Origin of Product |
United States |
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